5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of this compound with c-Met kinase site is the hydrophobic region .
Cellular Effects
In cellular contexts, this compound has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .
Preparation Methods
The synthesis of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves several steps. One common method includes the reaction of an appropriate indole derivative with a fluorinating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like chromium chloride at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents include halogenating agents and sulfonyl chlorides.
Scientific Research Applications
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound has been studied for its potential antiviral and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer properties.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another fluorinated indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific fluorination pattern, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPXMKZIWAIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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